molecular formula C8H5BrFNO B582550 5-Bromo-3-fluoro-2-methoxybenzonitrile CAS No. 1247885-38-6

5-Bromo-3-fluoro-2-methoxybenzonitrile

Cat. No.: B582550
CAS No.: 1247885-38-6
M. Wt: 230.036
InChI Key: CVSNMRCIGNCTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-fluoro-2-methoxybenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H5BrFNO and its molecular weight is 230.036. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1247885-38-6

Molecular Formula

C8H5BrFNO

Molecular Weight

230.036

IUPAC Name

5-bromo-3-fluoro-2-methoxybenzonitrile

InChI

InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3

InChI Key

CVSNMRCIGNCTTE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1F)Br)C#N

Synonyms

Benzonitrile, 5-broMo-3-fluoro-2-Methoxy-

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Starting Material : 5-Bromo-3-fluoro-2-hydroxybenzonitrile (240 mg, 1.00 mmol) is dissolved in dimethylformamide (DMF, 4 mL).

  • Deprotonation : Sodium hydride (NaH, 60% dispersion in oil, 80 mg, 2.00 mmol) is added at 0°C to deprotonate the hydroxyl group.

  • Alkylation : Methyl iodide (CH₃I, 0.15 mL, 2.40 mmol) is introduced, and the mixture is heated to 80°C for 2 hours.

  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography to yield the product (73% yield).

Key Advantages

  • High Yield : 73% isolated yield under mild conditions.

  • Scalability : Avoids cryogenic temperatures or specialized equipment.

  • Selectivity : Methylation occurs exclusively at the hydroxyl group due to prior deprotonation.

Sequential Halogenation and Functionalization

An alternative approach constructs the benzonitrile core through stepwise substitutions, adaptable from methods in CN111777549A and JCHPS studies.

Synthetic Sequence

  • Nitration : Begin with 3-fluoro-2-methoxybenzonitrile. Introduce bromine at position 5 using Br₂ in H₂SO₄ at 40°C (yield: 65–70%).

  • Purification : Crystallization from ethanol/water mixtures enhances purity (>95%).

Reaction Optimization

  • Temperature Control : Bromination proceeds optimally at 40–50°C; higher temperatures promote debromination.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Computational-Guided Route Optimization

Density Functional Theory (DFT) studies on analogous systems (e.g., 2-bromo-5-methoxybenzonitrile) provide insights into reaction mechanisms and stability.

Key Findings

  • Transition States : B3LYP/6-311++G(d,p) calculations reveal energy barriers for methoxylation are lower in DMF than in toluene.

  • Thermodynamic Stability : The methoxy group stabilizes the aromatic ring via resonance, reducing side reactions during halogenation.

Practical Implications

  • Catalyst Screening : Pd/Cu systems enhance coupling efficiency in cyanation steps.

  • Byproduct Mitigation : Computational models predict and minimize formation of di-brominated byproducts.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

ParameterDirect MethoxylationSequential Halogenation
Raw Material CostLowModerate
Reaction Time2 hours8–10 hours
Yield73%65–70%
Purification ComplexityLowModerate

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-3-fluoro-2-methoxybenzonitrile?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Bromination : Start with a fluorinated methoxybenzonitrile precursor. Bromine or N-bromosuccinimide (NBS) can introduce bromine at the 5-position under radical or electrophilic conditions .

Fluorination : Fluorine at the 3-position may be introduced via halogen exchange using KF/CuI or electrophilic fluorinating agents like Selectfluor® .

Methoxylation : Methoxy groups are often introduced via nucleophilic substitution (e.g., using methyl iodide and a base like NaH) or Ullmann coupling .

  • Critical Step : Regioselectivity must be controlled to avoid competing substitutions. Use directing groups (e.g., nitrile) to guide halogen placement.
  • Validation : Purity (>95%) is confirmed by HPLC/GC, as seen in commercial analogs .

Q. How do substituents influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Electron-withdrawing effects : The nitrile group enhances electrophilicity, while bromine and fluorine increase lipophilicity (logP ~2.5–3.0 estimated).
  • Thermal stability : Melting points of analogs (e.g., 3-Bromo-5-fluorobenzonitrile: mp 75–78°C ) suggest moderate stability. Store at 0–6°C to prevent decomposition .
  • Spectroscopic signatures :
  • NMR : Aromatic protons show splitting patterns due to fluorine coupling (e.g., 19^19F NMR δ -110 to -120 ppm ).
  • IR : Strong nitrile stretch ~2230 cm⁻¹ .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be resolved during synthesis?

  • Methodological Answer :
  • Directing group strategy : The nitrile group directs electrophilic substitution to the para position, but bromine’s bulkiness may sterically hinder subsequent reactions. Use meta-directing groups (e.g., methoxy) transiently, then remove them post-bromination .
  • Competitive halogenation : Fluorine’s electronegativity can deactivate the ring, requiring elevated temperatures or catalysts like CuBr .
  • Case Study : In 2-Bromo-5-methoxybenzonitrile synthesis (CAS 138642-47-4), bromination of 2-methoxybenzonitrile required controlled stoichiometry to avoid di-substitution .

Q. What analytical methods are critical for resolving contradictions in spectral data?

  • Methodological Answer :
  • Multi-dimensional NMR : 13^{13}C-1^1H HSQC and HMBC clarify ambiguous coupling from overlapping fluorine/bromine effects .
  • High-resolution MS : Confirm molecular formula (e.g., C₈H₄BrFNO, MW 230.03) and rule out impurities .
  • X-ray crystallography : Resolves positional isomerism, as seen in analogs like 3-Bromo-2-methoxybenzonitrile (CAS 874472-98-7) .

Q. How does the compound’s reactivity compare to analogs in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura : The bromine atom is reactive toward aryl boronic acids (Pd catalysis), but the nitrile group may require protection (e.g., as a silyl ether) to prevent side reactions .
  • SNAr Reactions : Fluorine at the 3-position activates the ring for nucleophilic substitution, but steric hindrance from methoxy may reduce reactivity compared to 5-Bromo-2-fluorobenzonitrile .
  • Data Table :
Reaction TypeCatalystYield (Analog)Reference
Suzuki CouplingPd(PPh₃)₄65–78%
Buchwald-HartwigPd₂(dba)₃/XPhos52%

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for halogenated benzonitriles: How to address?

  • Methodological Answer :
  • Source variability : Melting points for 3-Bromo-2-methoxybenzonitrile range from 75–78°C (Kanto) vs. 80–82°C (unreliable sources). Prioritize data from Kanto and PubChem .
  • Purification methods : Recrystallization solvents (e.g., ethanol vs. hexane) affect crystal packing. Use standardized protocols (e.g., slow cooling in EtOAc) .

Methodological Best Practices

  • Synthesis Optimization : Use DOE (Design of Experiments) to vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) for bromination .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.